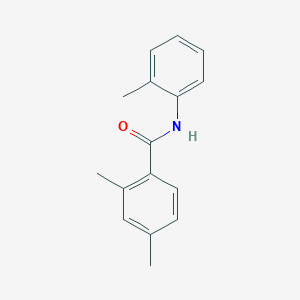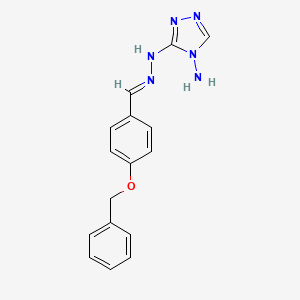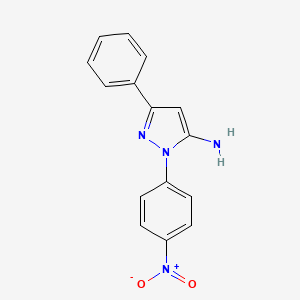
2,4-dimethyl-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-N-(2-methylphenyl)benzamide, also known as DMMPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPB belongs to the class of benzamides and is structurally similar to the well-known drug, metoclopramide.
作用机制
2,4-dimethyl-N-(2-methylphenyl)benzamide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. It has been found to block the release of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) in immune cells. 2,4-dimethyl-N-(2-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(2-methylphenyl)benzamide has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2,4-dimethyl-N-(2-methylphenyl)benzamide has also been found to have a potential therapeutic effect in treating schizophrenia and other neurological disorders by modulating the levels of dopamine and serotonin in the brain.
实验室实验的优点和局限性
One of the advantages of using 2,4-dimethyl-N-(2-methylphenyl)benzamide in lab experiments is its low toxicity profile and high selectivity for dopamine D2 and serotonin 5-HT3 receptors. However, one of the limitations is the lack of human clinical trials, which limits its potential therapeutic applications in humans.
未来方向
There are several future directions for 2,4-dimethyl-N-(2-methylphenyl)benzamide research. One area of research is investigating its potential use in treating cancer and other inflammatory diseases. Another area of research is exploring its potential use in treating neurological disorders such as schizophrenia and Parkinson's disease. Furthermore, future studies should focus on establishing the optimal dosage and administration route for 2,4-dimethyl-N-(2-methylphenyl)benzamide in humans.
Conclusion:
In conclusion, 2,4-dimethyl-N-(2-methylphenyl)benzamide is a synthetic compound with potential therapeutic applications in various scientific research studies. Its low toxicity profile and high selectivity for dopamine D2 and serotonin 5-HT3 receptors make it a promising candidate for further research. Future studies should focus on investigating its potential use in treating cancer, inflammatory diseases, and neurological disorders.
合成方法
2,4-dimethyl-N-(2-methylphenyl)benzamide can be synthesized through the reaction of 2,4-dimethylaniline and 2-methylbenzoyl chloride in the presence of a base. The reaction yields 2,4-dimethyl-N-(2-methylphenyl)benzamide as a white crystalline solid with a melting point of 115-117°C.
科学研究应用
2,4-dimethyl-N-(2-methylphenyl)benzamide has shown potential therapeutic effects in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 2,4-dimethyl-N-(2-methylphenyl)benzamide has also been investigated for its potential use in treating schizophrenia and other neurological disorders.
属性
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-8-9-14(13(3)10-11)16(18)17-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOKVBURUWQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methylglycinate](/img/structure/B5816286.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)
![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)





![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)